molecular formula C15H12O2 B1664081 2-Hydroxychalcone CAS No. 644-78-0

2-Hydroxychalcone

Cat. No. B1664081
M. Wt: 224.25 g/mol
InChI Key: UDOOPSJCRMKSGL-ZHACJKMWSA-N
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Patent
US04461907

Procedure details

2-Hydroxychalcone (28.5 g) was stirred with ethanol (500 ml) whilst sodium borohydride (9.45 g) was added in small portions. The solution, which turned from red to pale yellow was allowed to stand overnight at room temperature, then the solvent was evaporated off and the residue extracted with dichloromethane, washing with water. Evaporation of the solvent yielded 3-(o-hydroxyphenyl)-1-phenylpropan-1-ol (24.4 g). 1.0 g of this carbinol was dissolved in concentrated sulphuric acid, and the solution was allowed to stand at room temperature for 2 hr. The solution was poured into iced water, and the sticky orange product filtered off, washed with water, dried, and chromatographed on alumina, eluting with toluene. Evaporation of the eluate gave flavan (0.20 g), which was recrystallised from petroleum ether, b.p. 40°-60°, to give flavan m.p. 42°-43°.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]=[CH:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11].[BH4-].[Na+]>C(O)C>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH:10]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
9.45 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with dichloromethane
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=CC=C1)CCC(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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